Ethyl 4-(1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamido)benzoate
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Overview
Description
This compound is a derivative of 1,8-naphthyridine . It is used for the synthesis of analogs of Lucanthone, having antitumor and bactericidal properties . The dihydropyrimidine ring adopts a screw-boat conformation .
Synthesis Analysis
The synthesis of 1,8-naphthyridines includes multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1 H -pyrrolo [2,3- b ]pyridin-2 (3 H )-one . The reaction consists of a thermal condensation of primary aromatic amines with the carbonyl group of β -ketoesters followed by the cyclization of the corresponding Schiff base intermediates .Molecular Structure Analysis
The molecular structure of this compound involves a dihydropyrimidine ring which adopts a screw-boat conformation . The crystal packing is stabilized by strong N—H…O and weak C—H…O intermolecular hydrogen bonds .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include multicomponent reactions of substituted aromatic aldehydes, 2-aminopyridine, malononitrile or methyl or ethyl cyanoacetate in the presence of N, N, N ', N '-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly ( N, N '-dibromo- N -ethylbenzene-1,3-disulfonamide) (PBBS) .Physical and Chemical Properties Analysis
The compound is a white powder . It is soluble in sodium carbonate, slightly soluble in water, and soluble in ethanol . The melting point is 244-247 °C (lit.) and the boiling point is 316.8±42.0 °C (Predicted) .Scientific Research Applications
Synthesis and Chemical Properties
This compound is synthesized through various chemical reactions, illustrating its versatility in organic synthesis. For example, Balogh et al. (2009) describe the synthesis of ethyl 4-substituted 2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylates, highlighting the compound's role in the development of heterocyclic chemistry (Balogh, Hermecz, Simon, & Pusztay, 2009). Similarly, Zong, Zhou, and Thummel (2008) focus on the synthetic accessibility of compounds containing the 4-carboxy-1,8-naphthyrid-2-yl moiety, which is crucial for ligand development in metal complexes and anchoring ligands to semiconductor surfaces (Zong, Zhou, & Thummel, 2008).
Medicinal Chemistry Applications
The compound's derivatives have been explored for their antibacterial properties, as demonstrated by Santilli, Scotese, and Yurchenco (1975), who synthesized and evaluated 1,2,3,4-tetrahydro-4-oxo-1,8-naphthyridine-3-carboxylic acid esters for activity against Escherichia coli, showcasing its potential in developing new antibacterial agents (Santilli, Scotese, & Yurchenco, 1975).
Anticancer Research
Research into the anticancer properties of related compounds has shown promising results. Deady et al. (2005) explored the cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridin-(5H)ones, indicating the potential of these compounds in cancer therapy, with some derivatives displaying potent cytotoxicity against murine leukemia and lung carcinoma (Deady, Rogers, Zhuang, Baguley, & Denny, 2005).
Material Science Applications
The compound and its derivatives also find applications in material science. For instance, the study by Lukka, Paxton, Kestell, and Baguley (2012) on the pharmacokinetics of a series of benzonaphthyridine anti-cancer agents highlights the importance of chemical properties such as lipophilicity in determining the efficacy and retention of therapeutic agents in tumor tissues, providing insights into drug design and delivery systems (Lukka, Paxton, Kestell, & Baguley, 2012).
Safety and Hazards
The safety information available indicates that this compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and if swallowed, calling a poison center or doctor if feeling unwell .
Future Directions
The development of methods for the synthesis of 1,8-naphthyridines has been of considerable interest to the synthetic community, including attempts to develop more eco-friendly, safe, and atom-economical approaches . This compound, being a derivative of 1,8-naphthyridine, could be a part of these future research directions.
Properties
IUPAC Name |
ethyl 4-[(1-methyl-2-oxo-1,8-naphthyridine-3-carbonyl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O4/c1-3-26-19(25)12-6-8-14(9-7-12)21-17(23)15-11-13-5-4-10-20-16(13)22(2)18(15)24/h4-11H,3H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBCQMPQPLZPLGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=C(N=CC=C3)N(C2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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